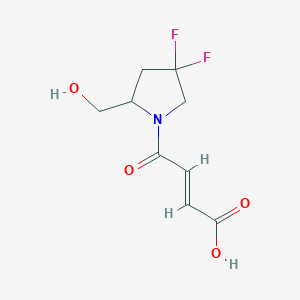

(E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Overview

Description

(E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as DHP-4-oxo-E, is an organic compound with a wide range of applications in scientific research. It is a colorless, odourless, and crystalline solid. DHP-4-oxo-E is a synthetic reagent used in the synthesis of various compounds, such as peptides and nucleosides. It is also used in the synthesis of drugs and other pharmaceuticals. In addition, DHP-4-oxo-E has been used in the study of enzyme inhibition and drug metabolism.

Scientific Research Applications

Quantum Chemical Analysis

Molecular properties of compounds structurally similar to (E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid have been studied using Density Functional Theory (DFT) and quantum chemical calculations. These studies provide insights into electronic properties like the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), vital for understanding reactivity and stability (Bouklah et al., 2012).

Heterocyclic Synthesis

Compounds related to (E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid have been utilized as building blocks in heterocyclic synthesis. These syntheses lead to the formation of various heterocyclic compounds like pyridazinones, furanones, and pyrazoles, which are significant in medicinal chemistry and drug development (El-Hashash et al., 2016).

Polymer Synthesis

The synthesis of functional polyesters using derivatives of (E)-4-oxobut-2-enoic acid, a related compound, demonstrates its potential in creating new materials with controlled degradation properties. These studies are crucial in developing biodegradable polymers and environmentally friendly materials (Zhang et al., 2013).

Photophysical Properties

Research involving derivatives of (E)-4-oxobut-2-enoic acid has led to the development of novel fluorescence probes. These probes can detect reactive oxygen species, offering significant applications in biological and chemical studies to understand oxidative stress and related phenomena (Setsukinai et al., 2003).

Cyclization Reactions

The use of related compounds in cyclization reactions to form pyrrolidines and other cyclic structures highlights their role in synthetic organic chemistry. These reactions are crucial for creating complex molecules with potential pharmacological activities (Haskins & Knight, 2002).

properties

IUPAC Name |

(E)-4-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO4/c10-9(11)3-6(4-13)12(5-9)7(14)1-2-8(15)16/h1-2,6,13H,3-5H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKAPLBUYOLXPB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)C=CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(CC1(F)F)C(=O)/C=C/C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

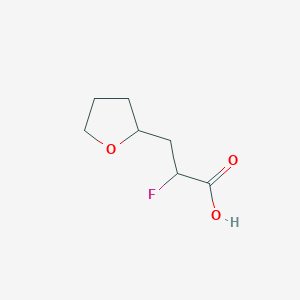

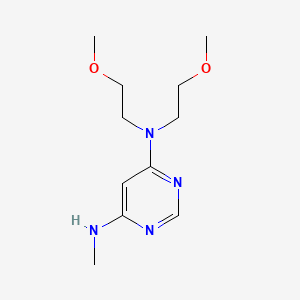

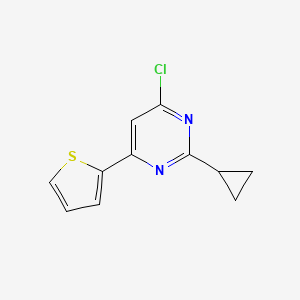

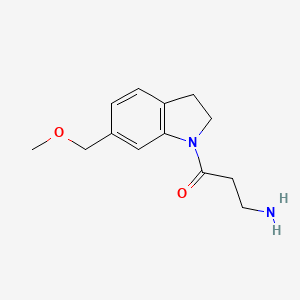

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)

![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)